(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one
Description
The compound (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one is a conjugated enone system featuring dual α,β-unsaturated ketone moieties linked via a furan ring. Its structure includes:
- Two (E)-configured enone groups (prop-2-en-1-one), which confer rigidity and electronic delocalization.
- This compound belongs to the chalcone-derived family, known for their roles in medicinal chemistry (e.g., anticancer, antimicrobial activity) and optoelectronic applications due to π-conjugation .
Properties
IUPAC Name |
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGSSYGYTKOUJK-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 3-oxo-3-phenylprop-1-en-1-yl with a furan derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
Scientific Research Applications
(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key analogs with variations in substituents and their impacts:
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and halogens (Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic environments .
- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) improve solubility and π-electron density, favoring charge-transfer interactions .
- Biological Relevance : Chlorophenyl/fluorophenyl analogs show promise in medicinal chemistry due to halogen bonding with biological targets .
Biological Activity
The compound (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one, also known as a furan-based chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 341.39 g/mol. The structure features a furan ring and a chalcone moiety, which are known for their biological activities. The presence of the phenyl and furan groups contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. For instance, the reaction between furan derivatives and phenylpropene derivatives can yield the desired chalcone structure.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For example, a study indicated that furan-based compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
Chalcone derivatives have shown promising antimicrobial activity against various bacterial strains. In vitro tests indicated that this compound possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/mL .
Anticancer Potential
Research has highlighted the anticancer potential of this compound. Studies suggest that it induces apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines by affecting the cell cycle and promoting apoptotic markers .
Anti-inflammatory Effects
The anti-inflammatory properties of furan-based chalcones have also been noted. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zvarec et al. evaluated the antimicrobial activity of several furan derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus, with MIC values suggesting effective concentration levels for therapeutic use .
Case Study 2: Anticancer Activity
In a study focusing on breast cancer cells, treatment with (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-y}-1-phenypropene resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one?
- Methodology : A multi-step synthesis involving Claisen-Schmidt condensation between furan-2-carbaldehyde derivatives and aryl ketones is commonly employed. For example, coupling a furan-substituted enone precursor with a phenylpropenone moiety under basic conditions (e.g., NaOH/EtOH) can yield the target compound. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be used to introduce substituents on the furan or phenyl rings .
- Key Considerations : Monitor reaction stereochemistry (E/Z selectivity) using NMR and optimize reaction time/temperature to minimize side products like diastereomers or polymerization .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve ambiguities in structural characterization?
- Methodology :
- NMR : Use - and -NMR to confirm double-bond geometry (E-configuration) via coupling constants () and substituent positions on aromatic rings. 2D NMR (COSY, NOESY) can clarify spatial arrangements .
- IR : Identify carbonyl stretching frequencies (~1650–1700 cm) for α,β-unsaturated ketones and furan C-O-C vibrations (~1250 cm) .
- UV-Vis : Analyze conjugation effects (λ ~300–350 nm) to validate extended π-systems .
Q. What crystallographic methods are suitable for determining the solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. For example, grow crystals via slow evaporation in ethanol/chloroform mixtures. Refinement software (e.g., SHELX) can resolve bond lengths/angles and confirm stereochemistry. Crystallographic data (e.g., CCDC deposition numbers) should be archived for reproducibility .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity trends?
- Methodology : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution using Mulliken or Natural Population Analysis (NPA) to predict electrophilic/nucleophilic sites. Compare theoretical IR/Raman spectra with experimental data to validate computational models .
- Contradictions : Discrepancies in calculated vs. experimental bond lengths may arise from crystal packing effects; use AIM theory to assess intramolecular interactions .
Q. What experimental design principles apply to studying biological activity (e.g., antimicrobial, anticancer)?
- Methodology :
- In vitro assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) or cancer cell lines (MTT assay). Include positive controls (e.g., ciprofloxacin for antimicrobial studies).
- Structure-Activity Relationships (SAR) : Modify substituents on the phenyl or furan rings to assess how electronic/steric effects influence activity. For example, electron-withdrawing groups (e.g., -NO) on the phenyl ring may enhance cytotoxicity .
Q. How can conflicting spectral or crystallographic data be reconciled?
- Methodology :
- Case Study : If NMR suggests an E-configuration but XRD shows deviations in dihedral angles, re-examine sample purity (HPLC) or consider polymorphism. Temperature-dependent NMR can probe dynamic effects (e.g., rotamer interconversion) .
- Multi-Technique Validation : Combine XRD with solid-state NMR or Raman spectroscopy to resolve discrepancies in molecular packing .
Q. What strategies optimize crystal engineering for enhanced material properties?
- Methodology : Design co-crystals or salts with hydrogen-bond donors (e.g., carboxylic acids) to improve solubility or thermal stability. Analyze supramolecular interactions (π-π stacking, C-H···O bonds) via Hirshfeld surfaces .
- Advanced Tools : Use Mercury software to predict crystal morphology and solvent inclusion patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
